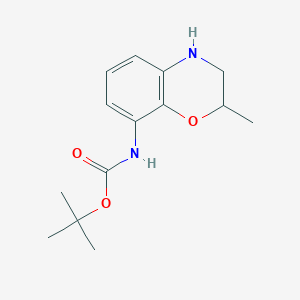
tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a benzo-oxazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
The synthesis of TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE typically involves multiple steps. One common method includes the reaction of a suitable benzo-oxazine precursor with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography .
Análisis De Reacciones Químicas
TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Aplicaciones Científicas De Investigación
TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparación Con Compuestos Similares
TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE can be compared with other similar compounds such as:
- 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
These compounds share the benzo-oxazine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the tert-butyl group in TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE makes it unique and potentially more lipophilic, which can influence its biological activity and solubility .
Propiedades
Número CAS |
885268-77-9 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9-8-15-10-6-5-7-11(12(10)18-9)16-13(17)19-14(2,3)4/h5-7,9,15H,8H2,1-4H3,(H,16,17) |
Clave InChI |
ZRHVBLSZQSYNAA-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(O1)C(=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















